(Z)-N'-(1-(5-Fluoropentyl)-2-oxoindolin-3-ylidene)benzohydrazide
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Overview
Description
5-fluoro BZO-POXIZID is a synthetic cannabinoid, structurally similar to known synthetic cannabinoids. It is categorized as an analytical reference standard and is primarily used for research and forensic applications . Synthetic cannabinoids, including 5-fluoro BZO-POXIZID, have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) .
Preparation Methods
The synthesis of 5-fluoro BZO-POXIZID involves several steps, starting with the preparation of the core structure, followed by the introduction of the fluoropentyl group. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions.
Chemical Reactions Analysis
5-fluoro BZO-POXIZID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
5-fluoro BZO-POXIZID is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in samples.
Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Research is conducted to understand its potential therapeutic applications and adverse effects.
Industry: It is used in forensic laboratories to detect and analyze synthetic cannabinoids in seized materials
Mechanism of Action
The mechanism of action of 5-fluoro BZO-POXIZID involves its interaction with cannabinoid receptors, particularly the cannabinoid receptor 2 (CB2). It acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychoactive effects .
Comparison with Similar Compounds
5-fluoro BZO-POXIZID is part of a new generation of synthetic cannabinoids known as “OXIZIDs.” Similar compounds include:
BZO-HEXOXIZID: A potent and selective CB2 agonist.
BZO-POXIZID: Another synthetic cannabinoid with similar properties.
BZO-CHMOXIZID: Known for its high potency at both CB1 and CB2 receptors. Compared to these compounds, 5-fluoro BZO-POXIZID is unique due to its specific fluoropentyl group, which may influence its binding affinity and effects .
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C20H20FN3O2/c21-13-7-2-8-14-24-17-12-6-5-11-16(17)18(20(24)26)22-23-19(25)15-9-3-1-4-10-15/h1,3-6,9-12,26H,2,7-8,13-14H2 |
InChI Key |
NUMFJISMJAWIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O |
Origin of Product |
United States |
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